

An In-depth Technical Guide to the Spectroscopic Data of Cadinane Compounds

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Compound of Interest

Compound Name: Cadinane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cadinane**-type sesquiterpenes, a significant class of natural products with diverse biological activities. The structural elucidation of these compounds is paramount for further research and development, and this document collates essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and logical workflows, to aid in this endeavor.

Core Spectroscopic Data of Cadinane Sesquiterpenes

The structural diversity within the **cadinane** skeleton leads to a range of spectroscopic features. The following tables summarize key ^1H and ^{13}C NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for representative **cadinane** compounds, providing a comparative reference for researchers.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected **Cadinane** Compounds

| Position | 6 α ,9 α ,15-Trihydroxycadinan-4-en-3-one (1) in CDCl ₃ | (+)-12-hydroxy-epicubenol (2) in CDCl ₃ | (-)-3,10,11,12-tetrahydroxycalamenene (3) in CD ₃ OD |
|------------|--|--|---|
| 1 | - | - | - |
| 2 | - | - | 6.68 (s) |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | - | - | - |
| 8 | - | - | - |
| 9 | - | - | - |
| 10 | - | - | - |
| 11 | - | - | - |
| 12 | 4.77, 4.90 (brs each) | 3.83, 3.42 | - |
| 13 | 1.00 (d, J=6.9) | - | - |
| 14 | 1.83 (s) | - | 1.57 (s) |
| 15 | - | - | - |
| Aromatic H | - | - | 6.93 (s) |
| Other Me | - | - | 1.42 (s), 2.25 (s) |

Data synthesized from multiple research articles.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected **Cadinane** Compounds

| Position | 6 α ,9 α ,15-Trihydroxycadinan-4-en-3-one (1) in CDCl ₃ | (+)-12-hydroxy-epicubenol (2) in CDCl ₃ | (-)-3,10,11,12-tetrahydroxycalamenene (3) in CD ₃ OD |
|------------|--|--|---|
| 1 | 50.2 | - | - |
| 2 | 37.0 | - | 126.7 |
| 3 | 200.5 | - | 152.2 |
| 4 | 137.0 | - | 122.0 |
| 5 | 155.2 | - | 140.6 |
| 6 | 73.3 | - | - |
| 7 | 48.6 | - | 38.9 |
| 8 | 36.8 | - | 32.5 |
| 9 | 71.9 | - | 21.0 |
| 10 | 59.5 | - | 72.3 |
| 11 | 37.3 | - | 75.9 |
| 12 | 114.6 | - | 69.1 |
| 13 | 23.0 | - | 22.0 |
| 14 | 15.0 | - | 22.5 |
| 15 | - | - | 15.6 |
| Aromatic C | - | - | 108.1, 133.6 |

Data synthesized from multiple research articles.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the molecular formula of novel compounds.

Table 3: HRESIMS Data for Selected **Cadinane** Compounds

| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion |
|--|--|----------------|-----------|-----------------------|
| 6 α ,9 α ,15-Trihydroxycadina n-4-en-3-one | C ₁₅ H ₂₂ O ₄ | 289.1410 | 289.1419 | [M + Na] ⁺ |
| (+)-12-hydroxy-epicubenol | C ₁₅ H ₂₆ O ₂ | 239.2006 | 239.2006 | [M + H] ⁺ |
| (-)-3,10,11,12-tetrahydroxycala menene | C ₁₅ H ₂₂ O ₄ | 289.1410 | 289.1396 | [M + Na] ⁺ |

Data obtained from cited research papers.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Reproducibility of scientific findings relies on detailed methodologies. The following are generalized protocols for the spectroscopic analysis of **cadinane** compounds, based on common practices in the cited literature.

Sample Preparation for NMR Spectroscopy

- **Dissolution:** Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[\[3\]](#) The choice of solvent depends on the polarity of the compound.
- **Concentration:** The concentration of the sample is adjusted to be suitable for the specific NMR experiment being performed, generally in the range of 1-10 mg/mL.
- **Filtration:** The solution is often filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer and Data Acquisition

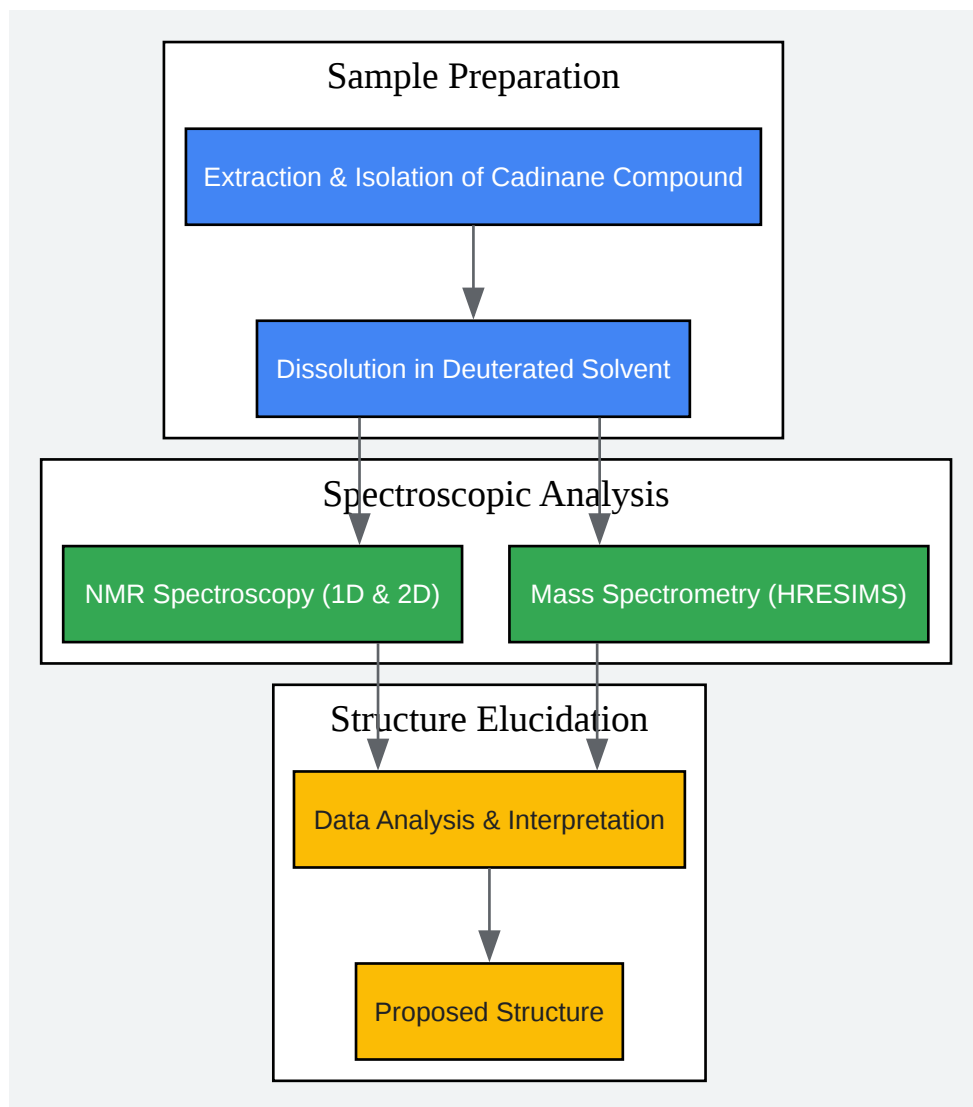
- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, with operating frequencies for ^1H typically ranging from 400 to 800 MHz.[3]
- ^1H NMR: Standard parameters include a 30-degree pulse, an acquisition time of approximately 2-3 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A 90-degree pulse is commonly used, with a longer acquisition time and relaxation delay to ensure full relaxation of the carbon nuclei.
- 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for complete structural elucidation.[1][4]

Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1][4]
- Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).
- Ionization: ESI generates gas-phase ions from the sample molecules, typically protonated ($[\text{M}+\text{H}]^+$) or sodiated ($[\text{M}+\text{Na}]^+$) adducts in positive ion mode.
- Data Analysis: The accurate mass measurement provided by the high-resolution analyzer allows for the unambiguous determination of the elemental composition of the molecule.

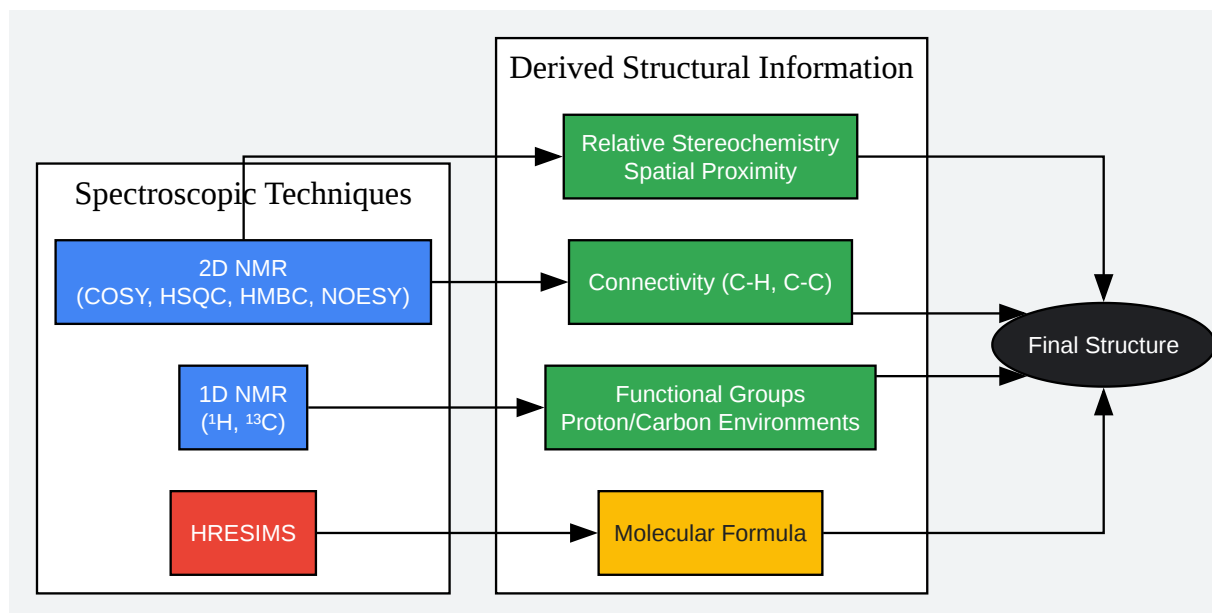
Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of **cadinane** compounds.



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Caption: A generalized workflow for the spectroscopic analysis of **cadinane** compounds.



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Caption: Logical relationships between spectroscopic techniques and structural elucidation.

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